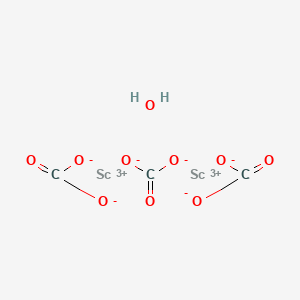
Methylergometrinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Methylergometrinine is a semisynthetic derivative of ergometrine. The preparation of this compound involves the addition of a methyl group to the nitrogen atom of ergometrine. This process can be achieved through various synthetic routes, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the stability and efficacy of the final product .
Analyse Chemischer Reaktionen
Methylergometrinine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms using reagents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Methylergometrinine has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of analytical methods and quality control of pharmaceuticals.
Biology: this compound is used in studies investigating the physiological effects of ergot alkaloids on smooth muscle contraction and neurotransmitter release.
Wirkmechanismus
Methylergometrinine acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through the binding and antagonism of the dopamine D1 receptor, leading to a rapid and sustained tetanic uterotonic effect . This mechanism helps shorten the third stage of labor and reduces blood loss .
Vergleich Mit ähnlichen Verbindungen
Methylergometrinine is chemically similar to other ergot alkaloids such as:
Ergometrine: Both compounds are used to control uterine bleeding, but this compound has a longer duration of action.
Lysergic acid diethylamide (LSD): While LSD is known for its psychedelic effects, this compound is used for its uterotonic properties.
Methysergide: This compound is an active metabolite of methysergide, which is used for the prevention and treatment of migraines.
This compound’s uniqueness lies in its potent uterotonic effects and its ability to control postpartum hemorrhage effectively .
Eigenschaften
CAS-Nummer |
29477-88-1 |
|---|---|
Molekularformel |
C₂₀H₂₅N₃O₂ |
Molekulargewicht |
339.43 |
Synonyme |
[8α(S)]-9,10-Didehydro-N-[1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide; N-[1-(Hydroxymethyl)propyl]-6-methylergoline-8α-carboxamide; N-[1-(hydroxymethyl)propyl]isolysergamide; D-Isolysergic Acid (+)-1-hydroxy-2-butylamide; Methylergometri |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1144900.png)

